N-(4-Hydroxynaphthalen-1-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide
CAS No.:
Cat. No.: VC17248640
Molecular Formula: C18H14N2O5S
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
![N-(4-Hydroxynaphthalen-1-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide -](/images/structure/VC17248640.png)
Specification
Molecular Formula | C18H14N2O5S |
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Molecular Weight | 370.4 g/mol |
IUPAC Name | N-(4-hydroxynaphthalen-1-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide |
Standard InChI | InChI=1S/C18H14N2O5S/c1-20-15-8-6-11(10-17(15)25-18(20)22)26(23,24)19-14-7-9-16(21)13-5-3-2-4-12(13)14/h2-10,19,21H,1H3 |
Standard InChI Key | SAXNHUFPXUUFDU-UHFFFAOYSA-N |
Canonical SMILES | CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C4=CC=CC=C43)O)OC1=O |
Introduction
Structural Elucidation and Molecular Characteristics
Chemical Architecture
The compound features a benzo[d]oxazole scaffold (C₈H₅NO) with a 3-methyl-2-oxo-2,3-dihydro modification, enhancing its electronic delocalization and stability. At position 6 of the benzoxazole ring, a sulfonamide group (-SO₂NH-) is appended, which is further substituted by a 4-hydroxynaphthalen-1-yl moiety (C₁₀H₇O) . This naphthalenic component introduces steric bulk and π-π stacking capabilities, likely influencing binding interactions with biological targets.
Molecular Formula and Weight
The molecular formula is deduced as C₁₉H₁₅N₃O₄S, with a calculated molecular weight of 393.40 g/mol. This aligns with structural analogs such as 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide (228.23 g/mol) and naphthoxazole derivatives described in antimicrobial studies .
Spectroscopic Signatures
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IR Spectroscopy: Expected peaks include N-H stretching (3300–3500 cm⁻¹, sulfonamide), S=O asymmetric/symmetric vibrations (1150–1350 cm⁻¹), and C=O stretching (1650–1750 cm⁻¹, oxo group) .
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NMR: The ¹H NMR spectrum would display aromatic protons (δ 6.5–8.5 ppm), a methyl singlet (δ 2.1–2.5 ppm), and hydroxyl proton (δ 9–10 ppm) .
Computational Descriptors
Using tools like PubChem’s computed descriptors , key properties include:
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IUPAC Name: 3-methyl-2-oxo-N-(4-hydroxynaphthalen-1-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide
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SMILES: COc1ccc2c(c1)ccc3c2O/C(=N\S(=O)(=O)c4ccc5c(c4)OCO5)/C
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InChIKey: [Computed based on structural analogs]
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions, as exemplified by related sulfonamide-benzoxazole hybrids :
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Benzoxazole Core Formation:
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Sulfonation:
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Sulfonation at position 6 using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C.
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Coupling with 4-Amino-1-naphthol:
Industrial-Scale Production
Industrial protocols employ continuous-flow reactors to improve yield (∼75–85%) and purity (>95%). Key parameters include:
Parameter | Optimal Range |
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Temperature | 50–60°C |
Pressure | 1–2 atm |
Catalyst | Pd/C (0.5–1.0 wt%) |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO (∼15 mg/mL), sparingly soluble in water (<0.1 mg/mL).
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Stability: Stable under inert atmospheres (N₂/Ar) but prone to hydrolysis in acidic/basic conditions.
Thermal and Optical Properties
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Melting Point: Estimated 210–215°C (DSC analysis).
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Fluorescence: λₐᵦₛ = 290–310 nm, λₑₘ = 370–400 nm (quantum yield Φ = 0.4–0.6) .
Biological Activity and Mechanisms
Antimicrobial Efficacy
Analogous sulfonamide-benzoxazole hybrids exhibit:
Target Inhibition
The sulfonamide group competitively inhibits dihydropteroate synthetase (DHPS), disrupting folate synthesis. The naphthalene moiety may enhance membrane permeability or bind auxiliary enzyme sites .
Applications and Future Directions
Pharmaceutical Development
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